Vinorelbine Tartrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinorelbine ditartrate involves multiple steps starting from anhydrovinblastine. The key steps include:
Trifluoroacetylation: The N6-oxide is then reacted with trifluoroacetic anhydride to produce a bistrifluoroacetate intermediate.
Isomerization and Cyclization: This intermediate undergoes isomerization in a tetrahydrofuran-water mixture, followed by cyclization to yield vinorelbine.
Industrial Production Methods
Industrial production of vinorelbine ditartrate follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Vinorelbine ditartrate undergoes several types of chemical reactions, including:
Oxidation: As mentioned in the synthesis, oxidation is a key step in its preparation.
Substitution: The compound can undergo substitution reactions, particularly during the trifluoroacetylation step.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid is used for oxidation.
Acylating Agents: Trifluoroacetic anhydride is used for trifluoroacetylation.
Major Products
The major product formed from these reactions is vinorelbine, which is then converted to its ditartrate form for medical use .
Scientific Research Applications
Vinorelbine ditartrate has a wide range of applications in scientific research:
Cancer Treatment: It is used extensively in the treatment of non-small cell lung cancer and breast cancer.
Radiosensitization: Research has shown that vinorelbine can enhance the sensitivity of cancer cells to radiation therapy, making it a valuable adjunct in cancer treatment.
Cell Cycle Studies: As an anti-mitotic agent, vinorelbine is used to study the cell cycle and the mechanisms of cell division.
Mechanism of Action
Vinorelbine exerts its effects by binding to tubulin, a protein that is essential for the formation of the mitotic spindle . By inhibiting tubulin polymerization, vinorelbine disrupts the mitotic spindle, leading to cell cycle arrest in the metaphase . This prevents cancer cells from dividing and proliferating .
Comparison with Similar Compounds
Vinorelbine is part of the vinca alkaloid family, which includes other compounds such as vinblastine and vincristine . Compared to these compounds, vinorelbine has a unique structure that allows for better penetration into cancer cells and a more favorable side effect profile . Other similar compounds include:
Vinblastine: Used in the treatment of Hodgkin’s lymphoma and testicular cancer.
Vincristine: Used in the treatment of leukemia and lymphoma.
Vinorelbine’s unique structure and mechanism of action make it particularly effective in treating non-small cell lung cancer and breast cancer .
Biological Activity
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is primarily utilized in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC) and breast cancer. Its biological activity is largely attributed to its ability to inhibit microtubule assembly, thereby disrupting mitosis in cancer cells. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles of this compound, supported by data tables and case studies.
Vinorelbine exerts its antitumor effects through several key mechanisms:
- Microtubule Disruption : Vinorelbine binds to the beta-tubulin subunit of microtubules, preventing their polymerization. This action leads to the inhibition of mitotic spindle formation, effectively pausing cell division at the metaphase stage .
- Induction of Apoptosis : The disruption of microtubule dynamics triggers a cascade of molecular events that promote apoptosis in malignant cells. This includes the activation of tumor suppressor genes such as p53 and the inactivation of anti-apoptotic proteins like Bcl2 .
- Interference with Cellular Metabolism : Vinorelbine may also affect amino acid metabolism, cyclic AMP levels, and glutathione metabolism, contributing to its overall cytotoxic effects .
Pharmacokinetics
Vinorelbine is rapidly absorbed following intravenous administration, with peak serum concentrations typically reached within two hours. The drug's half-life ranges from 24 to 48 hours, and it is primarily metabolized by the liver .
Clinical Efficacy
Vinorelbine has demonstrated significant efficacy in various clinical settings:
- Non-Small Cell Lung Cancer : In a Phase II trial involving patients with NSCLC who had failed prior therapies, vinorelbine showed a response rate of approximately 30% .
- Breast Cancer : A combination regimen of vinorelbine with capecitabine has been evaluated for metastatic breast cancer. In one study, this combination achieved a response rate comparable to standard treatments .
Case Study Example
A notable case involved a 65-year-old male patient with NSCLC who developed acute respiratory failure shortly after receiving vinorelbine. Despite this adverse event being rare, it highlights the importance of monitoring patients closely during initial treatments .
Safety Profile
While vinorelbine is generally well-tolerated, it can cause several side effects:
- Hematological Toxicity : Neutropenia is the most common dose-limiting toxicity associated with vinorelbine therapy. In clinical studies, severe neutropenia occurred in approximately 20% of patients .
- Gastrointestinal Effects : Nausea and vomiting are also prevalent side effects; however, they can often be managed with supportive care .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Indication | Response Rate | Notable Side Effects |
---|---|---|---|
Phase II Trial | NSCLC | ~30% | Neutropenia |
Combination Study | Metastatic Breast Cancer | Comparable to standard regimens | Nausea, vomiting |
Case Report | Acute Respiratory Failure | N/A | Respiratory distress post-infusion |
Mechanism | Description |
---|---|
Microtubule Disruption | Inhibits polymerization of tubulin leading to mitotic arrest |
Apoptosis Induction | Activates p53 and inhibits Bcl2 leading to programmed cell death |
Metabolic Interference | Affects amino acid metabolism and cellular respiration |
Properties
CAS No. |
105661-07-2 |
---|---|
Molecular Formula |
C53H66N4O20 |
Molecular Weight |
1079.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |
InChI Key |
CILBMBUYJCWATM-PYGJLNRPSA-N |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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